(1-Methyl-3-(thiazol-2-yl)-1h-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-3-(thiazol-2-yl)-1h-pyrazol-4-yl)methanamine is a heterocyclic compound that features both thiazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry. The presence of both thiazole and pyrazole rings in a single molecule can impart unique chemical and biological properties, making this compound a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-(thiazol-2-yl)-1h-pyrazol-4-yl)methanamine typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized through the reaction of α-haloketones with thiourea, while the pyrazole ring can be formed by the reaction of hydrazines with 1,3-diketones. The final coupling step often involves the use of a base to facilitate the formation of the methanamine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-3-(thiazol-2-yl)-1h-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole or pyrazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings.
Scientific Research Applications
(1-Methyl-3-(thiazol-2-yl)-1h-pyrazol-4-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-Methyl-3-(thiazol-2-yl)-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and have diverse biological activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used in medicinal chemistry.
Uniqueness
The uniqueness of (1-Methyl-3-(thiazol-2-yl)-1h-pyrazol-4-yl)methanamine lies in the combination of both thiazole and pyrazole rings in a single molecule. This dual-ring structure can impart unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H10N4S |
---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
[1-methyl-3-(1,3-thiazol-2-yl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C8H10N4S/c1-12-5-6(4-9)7(11-12)8-10-2-3-13-8/h2-3,5H,4,9H2,1H3 |
InChI Key |
LJYPTRXHPGAZBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2=NC=CS2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.